

An In-depth Technical Guide to 1-(3-Iodo-4-methylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(3-Iodo-4-methylphenyl)ethanone

Cat. No.: B1626627

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **1-(3-Iodo-4-methylphenyl)ethanone**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and synthesis of halogenated organic compounds. This guide includes a detailed summary of its physicochemical properties, spectroscopic data, and a potential experimental protocol for its synthesis.

Chemical Structure and Properties

1-(3-Iodo-4-methylphenyl)ethanone is an aromatic ketone with a molecular formula of C_9H_9IO .^[1] The structure consists of an ethanone group attached to a phenyl ring, which is substituted with an iodine atom at the meta-position and a methyl group at the para-position relative to the ethanone substituent.

Table 1: Physicochemical Properties of **1-(3-Iodo-4-methylphenyl)ethanone**

Property	Value	Reference
CAS Number	52107-84-3	[1]
Molecular Formula	C ₉ H ₉ IO	[1]
Molecular Weight	260.07 g/mol	[1]
Appearance	Not explicitly found, likely a solid or liquid	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Expected to be soluble in organic solvents	

Spectroscopic Data (Predicted)

While experimental spectroscopic data for **1-(3-Iodo-4-methylphenyl)ethanone** is not readily available in the searched literature, the following are predicted values based on the analysis of its structural analogs.

Table 2: Predicted Spectroscopic Data for **1-(3-Iodo-4-methylphenyl)ethanone**

Spectroscopy	Predicted Peaks
¹ H NMR	Signals corresponding to an acetyl group (singlet, ~2.6 ppm), a methyl group on the aromatic ring (singlet, ~2.4 ppm), and aromatic protons (multiplets, ~7.0-8.0 ppm).
¹³ C NMR	Resonances for the carbonyl carbon (~197 ppm), methyl carbons (~20-30 ppm), and aromatic carbons, including the carbon bearing the iodine atom at a characteristic upfield shift.
IR Spectroscopy	A strong absorption band for the carbonyl (C=O) stretch around 1680 cm ⁻¹ , C-H stretches for the aromatic and methyl groups, and C=C stretching bands for the aromatic ring.
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z = 260, and characteristic fragmentation patterns including the loss of the acetyl group (M-43) and the iodine atom.

Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone

A potential synthetic route for **1-(3-Iodo-4-methylphenyl)ethanone** is through the Friedel-Crafts acylation of 2-iodotoluene. Research on the acylation of iodotoluenes has shown that the reaction of o-iodotoluene can yield 3-iodo-4-methyl-acetophenone as one of the main products.[\[2\]](#)

Experimental Protocol: Friedel-Crafts Acylation of 2-Iodotoluene (Hypothetical)

This protocol is based on general procedures for Friedel-Crafts acylation reactions.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- 2-Iodotoluene

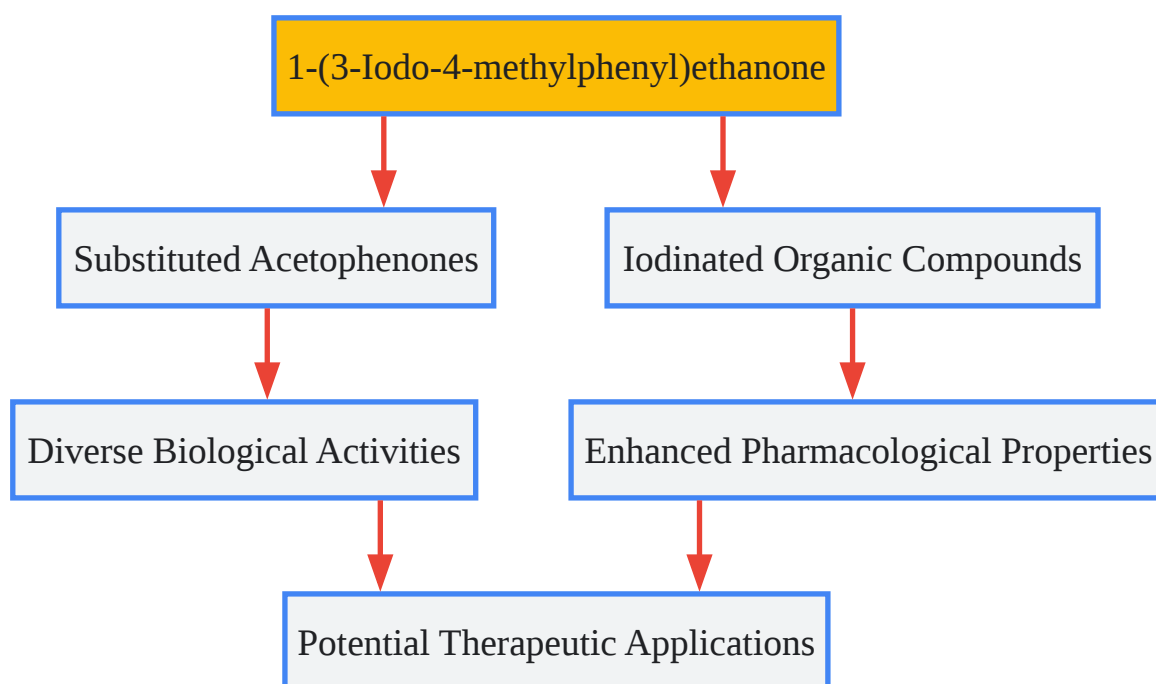
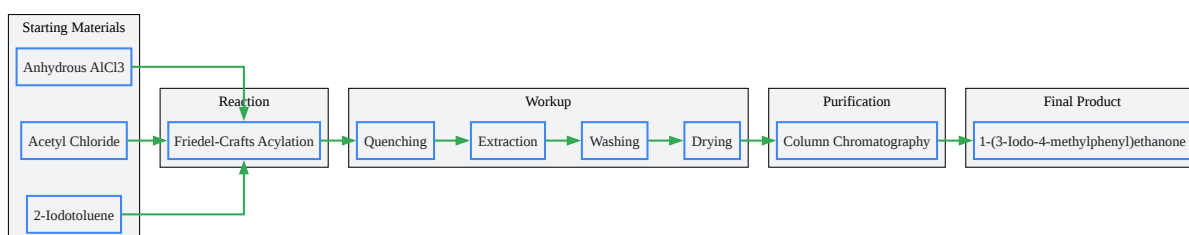
- Acetyl chloride or Acetic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM) or other suitable inert solvent
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and a suitable inert solvent such as dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
- After the addition is complete, add 2-iodotoluene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with the solvent.
- Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield **1-(3-Iodo-4-methylphenyl)ethanone**.

Workflow Diagram:



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